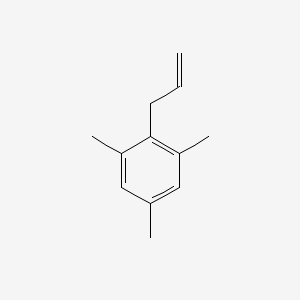

3-(2,4,6-Trimethylphenyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

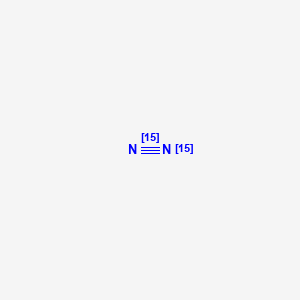

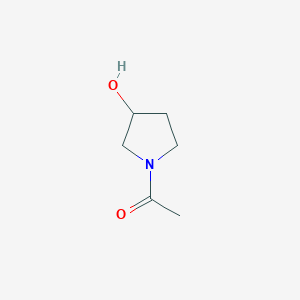

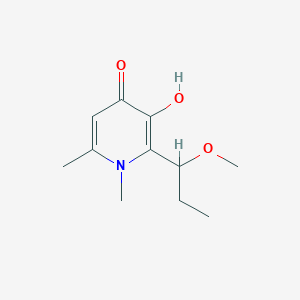

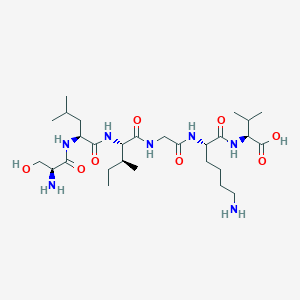

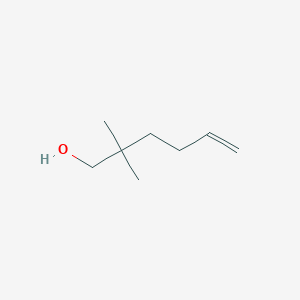

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.

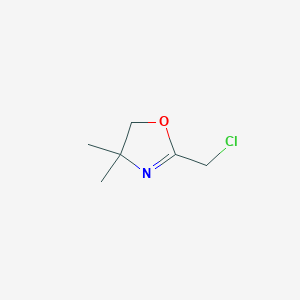

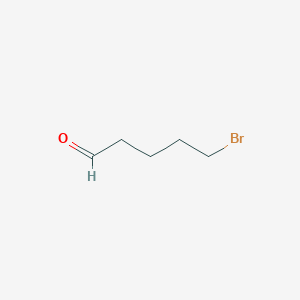

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any side products formed.Molecular Structure Analysis

This could involve a variety of spectroscopic techniques to determine the structure of the compound, such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis

This would involve detailing the reactions that the compound undergoes, including the conditions and reagents needed for these reactions.Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Antimicrobial Activity

Eugenol, a related compound, demonstrates extensive antimicrobial properties, acting against a wide range of gram-negative and gram-positive bacteria and fungi. These properties are particularly relevant for applications in treating infectious diseases, oral cavity diseases, and controlling food-borne pathogens. The antimicrobial activity of eugenol and similar compounds suggests potential research applications for 3-(2,4,6-Trimethylphenyl)-1-propene in developing new antimicrobial agents or coatings for various medical and food preservation applications (Marchese et al., 2017).

Supramolecular Chemistry and Self-Assembly

Research on benzene-1,3,5-tricarboxamide (BTA) derivatives, which share structural motifs with 3-(2,4,6-Trimethylphenyl)-1-propene, highlights the importance of these compounds in supramolecular chemistry. Their ability to self-assemble into one-dimensional, nanometer-sized structures due to their multivalent nature and hydrogen bonding capabilities opens up avenues for applications ranging from nanotechnology and polymer processing to biomedical applications. This indicates the potential of 3-(2,4,6-Trimethylphenyl)-1-propene in the design and synthesis of new materials with tailored properties for advanced technological applications (Cantekin, de Greef, & Palmans, 2012).

Gas Separation and Purification

Studies on membranes based on poly[(1-trimethylsilyl)-1-propyne] and their application in liquid-liquid separation, such as the pervaporation recovery of organic products from fermentation broths, reveal the potential of structurally similar compounds in separation technologies. These findings suggest that derivatives of 3-(2,4,6-Trimethylphenyl)-1-propene could be explored for their applicability in designing advanced membrane materials for the efficient separation and purification of gases and liquids, especially in the context of biofuel production and environmental remediation (Volkov, Volkov, & Khotimskiǐ, 2009).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

1,3,5-trimethyl-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-5-6-12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIXPNNBTVAWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461863 |

Source

|

| Record name | 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4,6-Trimethylphenyl)-1-propene | |

CAS RN |

4810-05-3 |

Source

|

| Record name | 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)

![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)

![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)